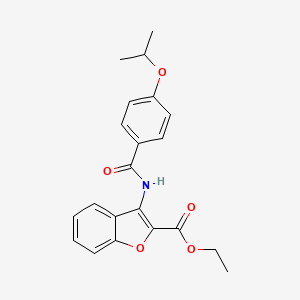
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide, commonly known as CP-690,550, is a chemical compound that has gained attention in the scientific community for its potential therapeutic uses. It belongs to the class of Janus kinase (JAK) inhibitors, which are a type of drugs that target the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of the immune system, making JAK inhibitors a promising treatment for various autoimmune diseases.
Aplicaciones Científicas De Investigación
Selective 5-HT7 Receptor Antagonism and Multifunctional Agents
N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives, such as in N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide, has been studied as a strategy for designing selective 5-HT7 receptor ligands. These compounds can be used as multifunctional agents in polypharmacological approaches for treating complex diseases. Specifically, potent and selective 5-HT7 receptor antagonists have been identified, offering potential therapeutic applications in CNS disorders due to their antidepressant-like and pro-cognitive properties (Canale et al., 2016).
COX-2 Inhibition
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including structures related to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide, have been developed for their ability to inhibit cyclooxygenase-2 (COX-2). These compounds have shown potent and selective inhibition of COX-2 both in vitro and in vivo, indicating potential applications in anti-inflammatory therapies (Penning et al., 1997).
Application in Drug Metabolism Studies
The compound has relevance in drug metabolism studies, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial-based systems. This approach is valuable for producing sufficient quantities of metabolites for structural characterization and supports the investigation of drug metabolites in clinical settings (Zmijewski et al., 2006).
Carbonic Anhydrase Inhibition and Cytotoxicity Studies
Polymethoxylated-pyrazoline benzene sulfonamides, a category including N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide, have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines. They also exhibit inhibitory effects on carbonic anhydrase isoenzymes, highlighting their potential as lead molecules for further investigations in cancer therapy (Kucukoglu et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-19-16(13-7-8-13)11-14(18-19)12-17-23(20,21)10-9-22-15-5-3-2-4-6-15/h2-6,11,13,17H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNFFTONISTEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)CCOC2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

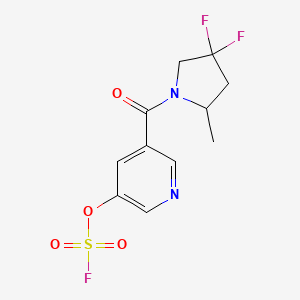
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2945449.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2945452.png)
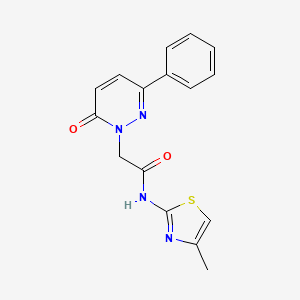
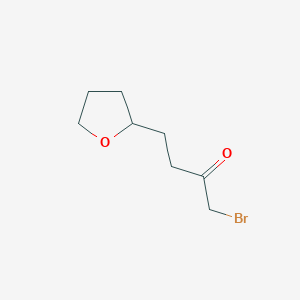
![N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2945455.png)
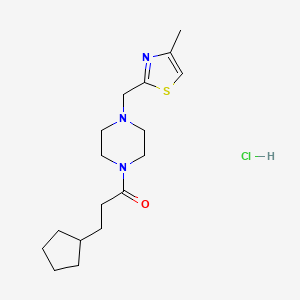
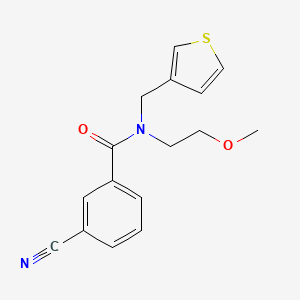
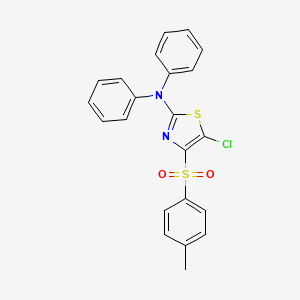
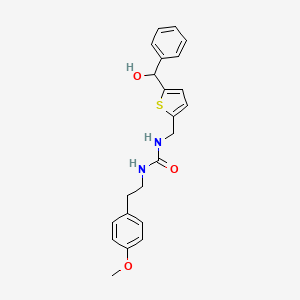
![6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine](/img/structure/B2945465.png)
![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2945466.png)
